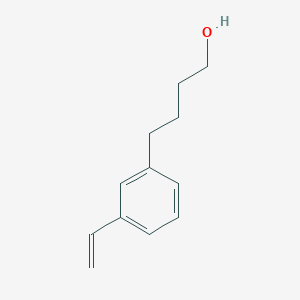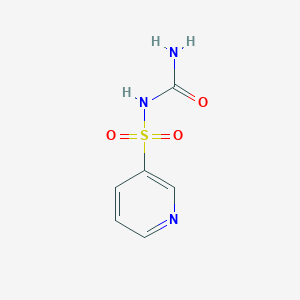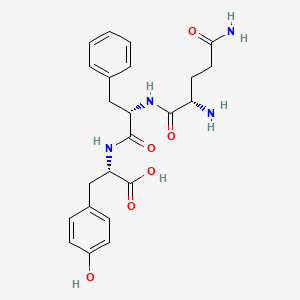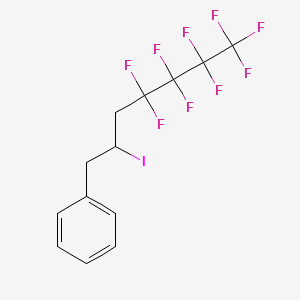
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring and a highly fluorinated alkyl chain with an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene typically involves the reaction of a fluorinated alkyl iodide with a benzene derivative. One common method is the nucleophilic substitution reaction, where the iodine atom in the fluorinated alkyl iodide is replaced by a benzene ring under specific conditions. For example, the reaction can be carried out in the presence of a Lewis acid catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydrogen, resulting in deiodination.
Reduction Reactions: The compound can undergo reduction reactions to form various products, depending on the reducing agents used.
Epoxide Ring Opening: In the presence of nucleophiles and Lewis acids, the compound can participate in epoxide ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tributyltin hydride (Bu3SnH) and benzoyl peroxide (Bz2O2) for deiodination, as well as methanol, acetone, thiourea, morpholine, and sodium azide for epoxide ring-opening reactions .
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and secondary alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mecanismo De Acción
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene involves its interaction with various molecular targets and pathways. The highly fluorinated alkyl chain and iodine atom contribute to its reactivity and ability to participate in substitution and reduction reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Similar in structure but lacks the benzene ring.
4,4,5,5,6,6,7,7,7-Nonafluoro-1,2-heptadiene: Contains a similar fluorinated alkyl chain but has a different functional group.
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: Similar fluorinated chain but with a hydroxyl group instead of iodine.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is unique due to the presence of both a highly fluorinated alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
116486-80-7 |
|---|---|
Fórmula molecular |
C13H10F9I |
Peso molecular |
464.11 g/mol |
Nombre IUPAC |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)benzene |
InChI |
InChI=1S/C13H10F9I/c14-10(15,11(16,17)12(18,19)13(20,21)22)7-9(23)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
LIKGUYKLKJSBLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



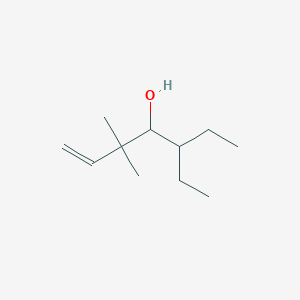
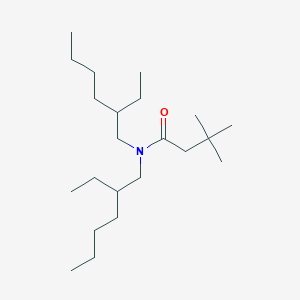
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)

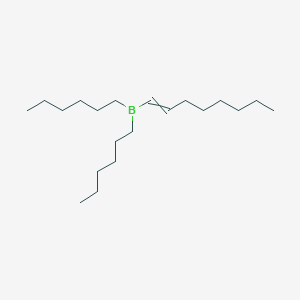
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
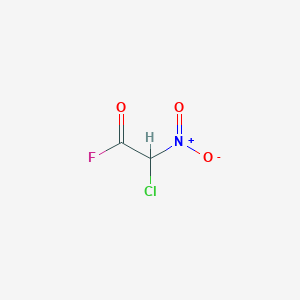
![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
